molecular formula C16H16ClNO2 B15224864 5-(Pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride

5-(Pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride

Cat. No.: B15224864
M. Wt: 289.75 g/mol
InChI Key: DLOIRGLKSZCRFE-UHFFFAOYSA-N
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Description

5-(Pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride is a chemical compound that features a pyridine ring attached to an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to ensure high yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5-(Pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be used in the study of biological pathways and interactions due to its structural features.

    Industry: It can be used in the production of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 5-(Pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride involves its interaction with molecular targets in biological systems. This may include binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride is unique due to its specific structural features, which combine a pyridine ring with an indene moiety. This unique structure allows for specific interactions with biological targets and provides distinct chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

5-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C16H15NO2.ClH/c18-16(19)15-8-13-4-3-11(7-14(13)9-15)6-12-2-1-5-17-10-12;/h1-5,7,10,15H,6,8-9H2,(H,18,19);1H

InChI Key

DLOIRGLKSZCRFE-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C1C=CC(=C2)CC3=CN=CC=C3)C(=O)O.Cl

Origin of Product

United States

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